MFCD02634984
Description
MFCD02634984 is a chemical compound identified by its MDL registry number. Such compounds typically belong to classes like heterocyclic amines, boronic acids, or substituted aromatic systems, as observed in the evidence . These compounds often serve as intermediates in pharmaceutical synthesis or catalysts in organic reactions, with properties influenced by substituents such as halogens, alkyl groups, or electron-donating/withdrawing moieties .
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-tert-butyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5/c1-15(2,3)19-13-12-9-18-20(14(12)17-10-16-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19) |
InChI Key |
XZUAMWUIKKNSDI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02634984 typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester or diketone.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the pyrimidine ring.
Introduction of the tert-butyl and phenyl groups:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
MFCD02634984 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
MFCD02634984 has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It is employed in the design of molecular probes for studying protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of MFCD02634984 involves inhibition of specific kinases, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Properties of Selected Compounds
Key Observations :
- Halogen Influence : Fluorine and chlorine substituents (e.g., MFCD22741544) enhance metabolic stability but reduce solubility compared to hydroxyl or methoxy groups .
- Boronic Acids : Compounds like MFCD13195646 and MFCD06739225 exhibit high GI absorption due to their planar structures but show variable BBB penetration depending on substituent polarity .
- Synthetic Accessibility : Palladium-catalyzed methods (e.g., Suzuki coupling) are prevalent for boronic acids, while amidation and alkylation dominate heterocyclic systems .
Table 2: Pharmacokinetic and Hazard Indicators
Insights :
- CYP Interactions : Halogenated compounds (e.g., MFCD13195646) are more likely to inhibit CYP enzymes, posing drug-drug interaction risks .
- Lipophilicity : Higher Log P values (e.g., MFCD13195646 at 2.71) correlate with increased membrane permeability but may compromise aqueous solubility .
- Safety : Most compounds carry warnings for skin/eye irritation (H315/H319) and respiratory toxicity (H335), necessitating careful handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
